molecular formula C18H21N3O4 B5362548 (4R)-4-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-L-prolinamide

(4R)-4-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-L-prolinamide

货号 B5362548
分子量: 343.4 g/mol
InChI 键: JJJHDRGMRWGHPC-KGLIPLIRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4R)-4-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-L-prolinamide, also known as PF-06282999, is a novel small molecule inhibitor that has been developed by Pfizer for the treatment of various diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用机制

(4R)-4-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-L-prolinamide inhibits DGAT1 by binding to a specific site on the enzyme and preventing the formation of triglycerides. This leads to a decrease in the amount of fat stored in adipose tissue and liver, which can improve insulin sensitivity and reduce the risk of metabolic disorders. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation and pain.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to reduce body weight, improve glucose tolerance, and decrease liver fat accumulation in animal models of obesity and type 2 diabetes. It has also been shown to reduce inflammation and pain in animal models of rheumatoid arthritis. These effects are thought to be mediated by the inhibition of DGAT1 and the reduction of triglyceride synthesis.

实验室实验的优点和局限性

(4R)-4-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-L-prolinamide has several advantages for lab experiments, including its high potency and selectivity for DGAT1, as well as its favorable pharmacokinetic properties. However, one limitation of this compound is its short half-life, which may require frequent dosing in clinical settings.

未来方向

There are several future directions for the research and development of (4R)-4-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-L-prolinamide. One potential application is in the treatment of metabolic disorders such as obesity and type 2 diabetes, where it may offer a novel approach to improving insulin sensitivity and reducing fat accumulation. Another potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis, where it may offer a new option for reducing inflammation and pain. Further research is needed to fully understand the therapeutic potential of this compound and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.

合成方法

The synthesis of (4R)-4-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-L-prolinamide involves several steps, including the formation of an amide bond between L-proline and 2-(2-methoxyphenoxy)pyridine-3-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride to obtain the corresponding alcohol. The final product is obtained through a chiral resolution process using a chiral stationary phase.

科学研究应用

(4R)-4-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-L-prolinamide has been shown to have potent inhibitory activity against a specific enzyme called diacylglycerol acyltransferase 1 (DGAT1), which is involved in the synthesis of triglycerides. This enzyme is a promising target for the treatment of metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

属性

IUPAC Name

(2S,4R)-4-hydroxy-N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-24-15-6-2-3-7-16(15)25-18-12(5-4-8-19-18)10-21-17(23)14-9-13(22)11-20-14/h2-8,13-14,20,22H,9-11H2,1H3,(H,21,23)/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJHDRGMRWGHPC-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)C3CC(CN3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)[C@@H]3C[C@H](CN3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。